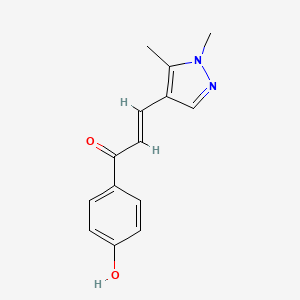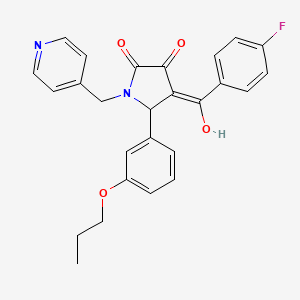![molecular formula C13H20Cl4N2O B5369826 N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5369826.png)
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a morpholine ring, and an ethanamine backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethylenediamine to form the final product. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3,4-Dichlorophenyl)(phenyl)methyl]glycine
- 3,4-Dichloromethylphenidate
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine stands out due to its unique combination of a dichlorophenyl group and a morpholine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.2ClH/c14-12-2-1-11(9-13(12)15)10-16-3-4-17-5-7-18-8-6-17;;/h1-2,9,16H,3-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWUGPWVULECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B5369750.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)


![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B5369815.png)
![8-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one](/img/structure/B5369817.png)
![4-amino-N-{4-[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B5369829.png)
![METHYL 4-HYDROXY-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5369832.png)

![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
